

# Ravidasvir hydrochloride discovery and development

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## Compound of Interest

Compound Name: Ravidasvir hydrochloride

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An In-depth Technical Guide to the Discovery and Development of **Ravidasvir Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ravidasvir hydrochloride** (formerly PPI-668) is a potent, second-generation, pan-genotypic direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3][4] Developed by Presidio Pharmaceuticals in collaboration with organizations like the Drugs for Neglected Diseases initiative (DNDi) and Pharco Pharmaceuticals, it has emerged as a critical component of affordable, all-oral combination therapies for chronic HCV infection.[1][3][4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development journey of ravidasvir, including detailed experimental protocols and key data presented for scientific evaluation.

## Discovery and Medicinal Chemistry

The discovery of ravidasvir stemmed from a medicinal chemistry effort focused on a series of functionalized benzimidazole-naphthylene-imidazole derivatives designed as HCV NS5A inhibitors.[6] This work, led by Presidio Pharmaceuticals, aimed to develop a potent, pan-genotypic agent with a high barrier to resistance and a favorable pharmacokinetic profile suitable for once-daily oral dosing.[2][7]

## Chemical Synthesis

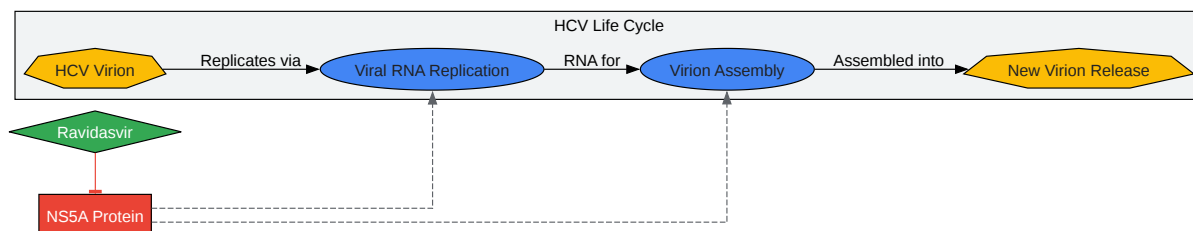
The synthesis of ravidasvir is a multi-step process involving the convergent assembly of key fragments. A common synthetic route involves:

- **Preparation of the Benzimidazole-Naphthalene Core:** A Miyaura borylation of a brominated naphthalene-imidazole intermediate is performed to create a boronic ester.<sup>[8]</sup> This is followed by a Suzuki coupling reaction with a protected bromo-benzimidazole fragment to form the core structure.<sup>[4][8]</sup>
- **Deprotection:** The protecting groups (typically Boc groups) on the core structure are removed using acidic conditions.<sup>[8]</sup>
- **Acylation:** The deprotected core is then subjected to a bis-acylation reaction with N-Moc-L-valine using a coupling agent like EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).<sup>[8][9]</sup>
- **Salt Formation:** The resulting ravidasvir freebase is treated with hydrochloric acid (HCl) and crystallized from a solvent system (e.g., ethanol and n-butyl acetate) to yield the stable **ravidasvir hydrochloride** salt.<sup>[8][9]</sup>

Various patents outline alternative synthetic pathways and the preparation of key intermediates, optimizing yield and suitability for industrial-scale production.<sup>[10][11]</sup>

## Mechanism of Action

Ravidasvir exerts its antiviral effect by specifically targeting and inhibiting the HCV NS5A protein.<sup>[1][4][12]</sup> NS5A is a large, hydrophilic phosphoprotein with no known enzymatic function but is essential for the HCV life cycle, playing critical roles in both viral RNA replication and virion assembly.<sup>[2][13][14]</sup> By binding to NS5A, ravidasvir disrupts the formation of the viral replication complex and interferes with the assembly of new virus particles, thus potentially halting the propagation of the virus.<sup>[2][14]</sup>



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Caption: Mechanism of action of ravidasvir targeting HCV NS5A.

## Preclinical Development

### In Vitro Antiviral Activity

Ravidasvir's potency was established using cell-based HCV replicon assays. These assays confirmed its pan-genotypic activity, with highly potent inhibition observed across major HCV genotypes.

HCV Genotype	EC <sub>50</sub> (nM)	Reference
Genotype 1a	0.12	[15]
Genotype 1b	0.01	[15]
Genotype 3a	1.14	[15]
Genotypes 1-6	0.04 - 1.14	[2][14]

Table 1: In Vitro Potency of  
Ravidasvir Against HCV  
Genotypes.

Studies also showed that ravidasvir remains active against HCV variants with resistance mutations to other classes of direct-acting antivirals.[1][3] Conversely, variants with reduced susceptibility to ravidasvir were found to be fully susceptible to other DAA classes, highlighting its potential utility in combination therapy.[1][3]

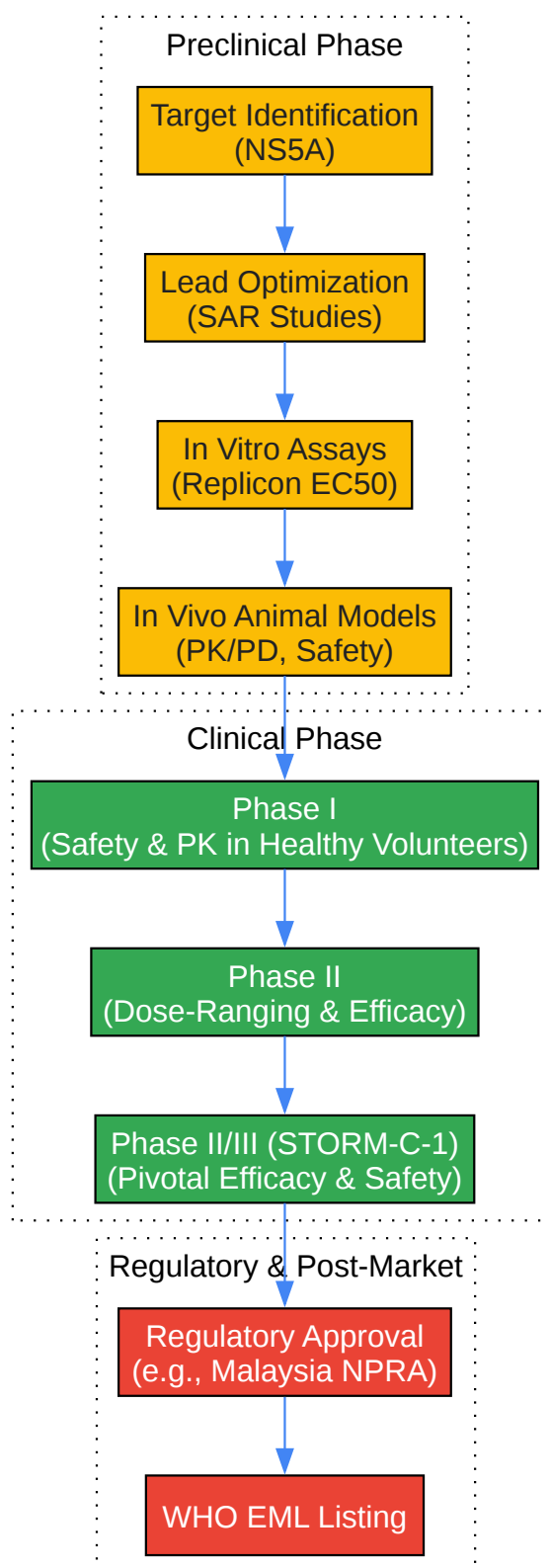
## Animal Models and Pharmacokinetics

While specific preclinical animal studies for ravidasvir are not extensively detailed in the public literature, the development of such HCV inhibitors relies on established animal models. The chimpanzee was historically the primary model for HCV infection but its use is now highly restricted due to ethical and cost concerns.[16][17][18] Modern preclinical HCV research heavily utilizes small animal models, particularly immunodeficient mice (e.g., uPA-SCID) whose livers are engrafted with human hepatocytes, creating "humanized" chimeric mice that can be productively infected with HCV.[17][19][20] These models are crucial for evaluating the in vivo efficacy and pharmacokinetics of novel anti-HCV therapies.[17]

Pharmacokinetic studies in rats indicated that **ravidasvir hydrochloride** has favorable characteristics for further development.[15] In early human studies, ravidasvir demonstrated rapid, dose-proportional absorption, with plasma concentrations far exceeding the EC<sub>90</sub> values for all HCV genotypes, supporting a once-daily dosing regimen.[4] The primary route of elimination is biliary excretion, with negligible renal excretion.[14][21]

## Clinical Development

Ravidasvir has been evaluated in multiple clinical trials, primarily in combination with other DAAs like sofosbuvir, to form an all-oral, interferon-free regimen.



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Caption: The development workflow of **ravidasvir hydrochloride**.

## Phase I Studies

Initial Phase I trials in healthy volunteers evaluated single oral doses (100, 200, and 300 mg) and multiple daily doses of ravidasvir.[22][23] The results showed that ravidasvir exposure increased in a dose-proportional manner with no evidence of accumulation after multiple doses.[22][23] The drug was well-tolerated.[22][23] Subsequent studies in treatment-naïve patients with HCV genotype 1 infection confirmed rapid and significant reductions in HCV RNA levels after just three days of monotherapy.[4]

## Phase II/III Studies (STORM-C-1 Trial)

The pivotal STORM-C-1 trial was a two-stage, open-label, single-arm Phase II/III study conducted in Malaysia and Thailand.[5][24][25][26] It was designed to assess the efficacy and safety of ravidasvir in combination with sofosbuvir in a diverse, real-world population.[24]

Trial Name	Design	Population	Intervention	Key Efficacy Outcome (SVR12)
STORM-C-1	Phase II/III, two-stage, open-label, single-arm	603 adults with chronic HCV (all genotypes), with/without compensated cirrhosis, including HIV co-infected patients. [5][21][24]	Ravidasvir (200 mg) + Sofosbuvir (400 mg) daily for 12 weeks (non-cirrhotic) or 24 weeks (cirrhotic).[21] [27]	Overall: 96.8% - 97%[5][24][26] [28] With Cirrhosis: 96% [24] Genotype 3: 97%[24]
EVEREST	Phase II, open-label, single-arm	38 treatment-naïve, non-cirrhotic HCV genotype 1 patients.[29]	Ravidasvir (200 mg) + Danoprevir/ritonavir (100mg/100mg) + Ribavirin for 12 weeks.[29]	Overall: 100% [29]
China Phase 2/3	Randomized, double-blind, placebo-controlled	424 treatment-naïve, non-cirrhotic HCV genotype 1 patients.[30]	Ravidasvir + Danoprevir/ritonavir + Ribavirin for 12 weeks.	High virologic response rate achieved.[14]

Table 2:  
Summary of Key  
Clinical Trials for  
Ravidasvir-  
Based  
Regimens.

The STORM-C-1 trial demonstrated excellent efficacy and safety, even in traditionally difficult-to-treat populations such as those with genotype 3 infection, compensated cirrhosis, and

HIV/HCV co-infection.[24][28][31] The combination was well-tolerated with no unexpected safety signals.[24][25][28]

## Pharmacokinetics in Patient Populations

A population pharmacokinetics substudy within STORM-C-1, involving 594 participants, analyzed ravidasvir's behavior.[21][27] The data were best described by a two-compartment model with first-order elimination.[21] While some covariates like concomitant antiretroviral therapy (ART) and sex had a statistically significant impact on ravidasvir clearance, the effect on overall drug exposure was not deemed clinically relevant, as evidenced by the consistently high efficacy rates across all subgroups.[21][27]

## Experimental Protocols

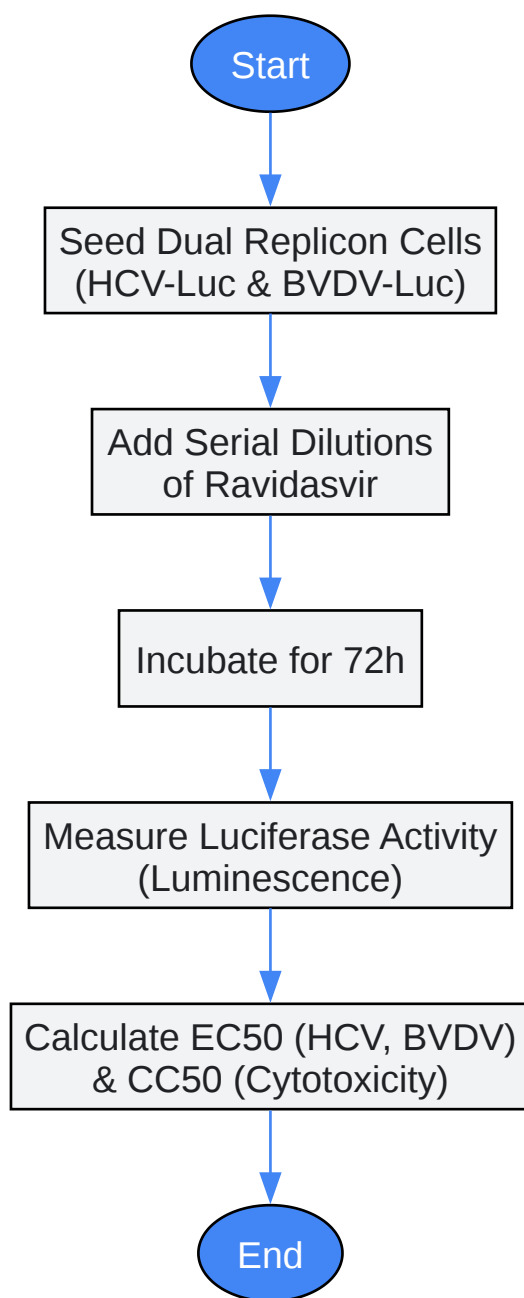
### In Vitro HCV Replicon Assay

The primary method for determining the in vitro potency of NS5A inhibitors like ravidasvir is the cell-based HCV replicon assay.

- Objective: To measure a compound's ability to inhibit HCV RNA replication in a cellular environment.
- Methodology:
  - Cell Lines: Human hepatoma cell lines (e.g., Huh-7) are engineered to stably harbor subgenomic HCV replicons. These replicons are RNA molecules that can replicate autonomously within the cell but do not produce infectious virus particles. They often contain a reporter gene, such as luciferase.[13][32]
  - Dual-Assay Format: To ensure specificity, a dual-replicon system is often used. This involves a mixture of cells containing HCV replicons and cells with replicons from a related but distinct virus, like Bovine Viral Diarrhea Virus (BVDV). This allows for simultaneous assessment of anti-HCV activity, anti-BVDV activity, and general cytotoxicity in a single well.[13][32]
  - Compound Treatment: Cells are seeded in microtiter plates and treated with serial dilutions of the test compound (e.g., ravidasvir).



- Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for viral replication.
- Readout: The level of replicon RNA replication is quantified. If a luciferase reporter is used, a substrate is added, and the resulting luminescence is measured. The signal is inversely proportional to the inhibitory activity of the compound.
- Data Analysis: The 50% effective concentration ( $EC_{50}$ ) is calculated by plotting the reduction in reporter signal against the compound concentration. Cytotoxicity ( $CC_{50}$ ) is determined in parallel.



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